4-[Butyl(methyl)amino]benzoic Acid Hydrochloride: A Technical Whitepaper on Chemical Properties, Synthesis, and Applications
4-[Butyl(methyl)amino]benzoic Acid Hydrochloride: A Technical Whitepaper on Chemical Properties, Synthesis, and Applications
Executive Summary
In modern drug discovery and advanced materials science, para-aminobenzoic acid (PABA) derivatives serve as indispensable building blocks. Among these, 4-[butyl(methyl)amino]benzoic acid hydrochloride (CAS: 1221722-41-3) represents a highly specialized, N,N-dialkylated analog designed to balance lipophilicity, steric hindrance, and electronic push-pull dynamics.
Unlike primary or mono-alkylated PABA derivatives, the asymmetric N-butyl-N-methyl substitution creates a unique physicochemical profile. The methyl group minimizes steric bulk near the aromatic ring, ensuring optimal orbital overlap for electron delocalization, while the butyl chain significantly increases the partition coefficient (LogP), enhancing membrane permeability. Formulating this compound as a hydrochloride salt resolves the inherent aqueous insolubility of the zwitterionic free base, making it immediately applicable for physiological assays and polar solvent reactions [1, 2].
This whitepaper provides an in-depth analysis of its chemical properties, structural mechanics, validated synthetic pathways, and downstream applications in pharmaceutical and photochemical development.
Physicochemical Profiling and Structural Dynamics
Quantitative Chemical Properties
To facilitate formulation and reaction planning, the core quantitative metrics of both the free base and the hydrochloride salt are summarized below.
| Property | Value / Description |
| Compound Name | 4-[Butyl(methyl)amino]benzoic acid hydrochloride |
| CAS Number (HCl Salt) | 1221722-41-3 |
| CAS Number (Free Base) | 75681-64-0 |
| PubChem CID (Free Base) | 15077621 |
| Molecular Formula | C₁₂H₁₇NO₂ · HCl |
| Molecular Weight | 243.73 g/mol (Salt) / 207.27 g/mol (Free Base) |
| Structural Class | N,N-Dialkylated p-Aminobenzoic Acid |
| Physical State | Solid (Crystalline powder) |
| Solubility Profile | High in Water, DMSO, and Methanol; Low in Hexane |
Electronic "Push-Pull" System
The compound is a classic Donor-π-Acceptor (D-π-A) system. The N,N-dialkylamine acts as a strong electron donor (+M effect), pushing electron density into the π-conjugated benzene ring. Conversely, the para-substituted carboxylic acid acts as an electron acceptor (-M effect).
This intramolecular charge transfer (ICT) is highly sensitive to solvent polarity. In drug development, this electronic distribution mimics the pharmacophore of local anesthetics like tetracaine (which utilizes a 4-(butylamino)benzoic acid core) [3, 4]. In materials science, this push-pull nature allows the molecule to function as an highly efficient amine synergist in Type II photoinitiator systems for UV-cured resins.
Fig 1: Push-pull electronic pathway driving intramolecular charge transfer.
Validated Synthetic Methodology
Synthesizing asymmetrically dialkylated anilines requires strict control to prevent over-alkylation (quaternization) or esterification of the carboxylic acid. The most reliable, self-validating protocol utilizes a step-wise Reductive Amination rather than direct alkylation with alkyl halides [3].
Rationale for Experimental Design
Direct reaction of 4-(methylamino)benzoic acid with butyl bromide often requires harsh basic conditions (e.g., K₂CO₃/DMF at 140°C), which can inadvertently lead to the formation of butyl esters. By utilizing reductive amination with butyraldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃), the reaction is strictly limited to the amine nitrogen under mild, mildly acidic conditions, preserving the free carboxylic acid.
Step-by-Step Protocol: Synthesis of the HCl Salt
Phase 1: Reductive Amination (Free Base Formation)
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Preparation: Dissolve 1.0 equivalent of 4-(methylamino)benzoic acid in 1,2-dichloroethane (DCE). Add 1.2 equivalents of butyraldehyde.
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Catalysis: Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir at room temperature for 30 minutes.
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Reduction: Portion-wise, add 1.5 equivalents of NaBH(OAc)₃. The choice of NaBH(OAc)₃ over NaBH₄ is critical; it is mild enough to reduce the iminium ion without reducing the aldehyde or the carboxylic acid.
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Validation Check: Monitor via HPLC or TLC (DCM:MeOH 9:1). The disappearance of the secondary amine peak validates complete conversion.
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Workup: Quench with saturated aqueous NaHCO₃ (adjusting to pH 6 to keep the product as a neutral zwitterion). Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free base.
Phase 2: Hydrochloride Salt Precipitation
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Dissolution: Dissolve the crude 4-[butyl(methyl)amino]benzoic acid in anhydrous 1,4-dioxane or diethyl ether.
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Salt Formation: Slowly bubble dry HCl gas or add a stoichiometric excess of 2M HCl in diethyl ether at 0°C.
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Causality of Precipitation: The protonation of the tertiary amine drastically shifts the molecule's solubility profile. The highly polar HCl salt becomes insoluble in the non-polar ethereal solvent, driving the reaction forward via Le Chatelier’s principle and precipitating as a highly pure crystalline solid.
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Isolation: Filter the precipitate under a nitrogen atmosphere, wash with cold ether, and dry under high vacuum.
Fig 2: Stepwise reductive amination and salt precipitation workflow.
Analytical Characterization Standards
To ensure trustworthiness and batch-to-batch reproducibility, the following analytical validations must be performed on the isolated hydrochloride salt:
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¹H-NMR (400 MHz, DMSO-d₆): Look for the characteristic downfield shift of the aromatic protons adjacent to the protonated amine. The N-methyl group will appear as a singlet (~3.0 ppm), and the N-butyl terminal methyl will appear as a triplet (~0.9 ppm). The acidic proton (COOH) and the ammonium proton (NH⁺) will exchange and may appear as a broad singlet >10 ppm.
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LC-MS (ESI+): The mass spectrometer must be run in positive ion mode. The expected m/z for the molecular ion [M+H]⁺ is 208.1 (corresponding to the protonated free base). The chloride counter-ion is typically invisible in ESI+.
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HPLC Purity: Use a reverse-phase C18 column. Because the compound is an ionizable salt, a buffered mobile phase (e.g., 0.1% TFA in Water / Acetonitrile) is mandatory to prevent peak tailing.
Applications in Drug Development
The structural topology of 4-[butyl(methyl)amino]benzoic acid makes it a privileged scaffold in medicinal chemistry.
1. Local Anesthetic Pharmacophores: The compound is a direct structural analog to the degradation products and synthetic precursors of Tetracaine (which utilizes a 4-(butylamino)benzoic acid moiety) [4]. The addition of the N-methyl group prevents the formation of secondary amine reactive metabolites, potentially reducing toxicity while maintaining the voltage-gated sodium channel blocking properties when esterified to a basic side chain.
2. Fluorescent Probes: Because of the D-π-A architecture, derivatives of this compound are utilized in designing environmentally sensitive fluorescent probes. Upon excitation, the molecule can enter a Twisted Intramolecular Charge Transfer (TICT) state. The hydrochloride salt serves as a water-soluble precursor for coupling reactions (e.g., EDC/NHS coupling) to attach this fluorophore to peptides or antibodies.
References
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Title: 4-(Butyl(methyl)amino)benzoic acid (CID 15077621) Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties Source: Natural Product Research (Taylor & Francis) URL: [Link]
